N-(2-propyl-1,3-benzoxazol-5-yl)prop-2-enamide
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Overview
Description
N-(2-propyl-1,3-benzoxazol-5-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used in drug discovery due to their broad substrate scope and functionalization . They exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Mode of Action
Benzoxazole derivatives have been known to interact with various targets in the body, leading to a range of biological activities .
Biochemical Pathways
Benzoxazole derivatives have been known to influence a variety of biochemical pathways, contributing to their broad spectrum of biological activities .
Result of Action
Benzoxazole derivatives have been known to exhibit a range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-propyl-1,3-benzoxazol-5-yl)prop-2-enamide typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions to form the benzoxazole ring.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides in the presence of a base.
Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the benzoxazole derivative with acryloyl chloride or a similar reagent to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common techniques include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Processes: The use of catalysts can enhance reaction rates and selectivity, leading to higher yields and reduced by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-propyl-1,3-benzoxazol-5-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or other substituents replacing hydrogen atoms.
Scientific Research Applications
N-(2-propyl-1,3-benzoxazol-5-yl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects in treating infections and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-(2-propyl-1,3-benzoxazol-5-yl)prop-2-enamide can be compared with other benzoxazole derivatives, such as:
N-(2-cyclopropyl-1,3-benzoxazol-5-yl)prop-2-enamide: Similar structure but with a cyclopropyl group instead of a propyl group.
N-(2-methyl-1,3-benzoxazol-5-yl)prop-2-enamide: Contains a methyl group instead of a propyl group.
N-(2-ethyl-1,3-benzoxazol-5-yl)prop-2-enamide: Features an ethyl group in place of the propyl group.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(2-propyl-1,3-benzoxazol-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-5-13-15-10-8-9(14-12(16)4-2)6-7-11(10)17-13/h4,6-8H,2-3,5H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVZCVBRQRXAEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=CC(=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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